molecular formula C19H18Cl2N4S B10920085 1-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3-(2-phenylethyl)thiourea

1-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3-(2-phenylethyl)thiourea

Cat. No.: B10920085
M. Wt: 405.3 g/mol
InChI Key: YGJCVWMWSLMCGV-UHFFFAOYSA-N
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Description

N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-PHENETHYLTHIOUREA is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a 2,4-dichlorobenzyl group and a phenethylthiourea moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-PHENETHYLTHIOUREA typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 2,4-dichlorobenzyl chloride with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. This intermediate is then reacted with phenethyl isothiocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-PHENETHYLTHIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-PHENETHYLTHIOUREA has been studied for various applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-PHENETHYLTHIOUREA involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.

    2,4-Dichlorobenzaldehyde: Used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.

    2,4-Dichlorobenzonitrile: Utilized in the synthesis of herbicides and other agrochemicals.

Uniqueness

N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-PHENETHYLTHIOUREA is unique due to its combination of a pyrazole ring and a thiourea moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H18Cl2N4S

Molecular Weight

405.3 g/mol

IUPAC Name

1-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-3-(2-phenylethyl)thiourea

InChI

InChI=1S/C19H18Cl2N4S/c20-16-7-6-15(18(21)10-16)12-25-13-17(11-23-25)24-19(26)22-9-8-14-4-2-1-3-5-14/h1-7,10-11,13H,8-9,12H2,(H2,22,24,26)

InChI Key

YGJCVWMWSLMCGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NC2=CN(N=C2)CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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